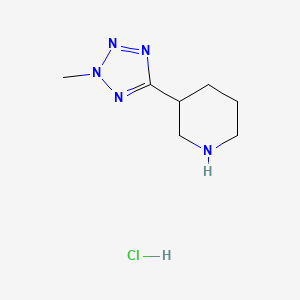![molecular formula C9H15N3O B2751697 [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1932649-08-5](/img/structure/B2751697.png)
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol is not fully understood. However, it has been shown to interact with a variety of cellular targets, including ion channels, enzymes, and receptors. It is thought to modulate the activity of these targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying cellular targets and pathways.
However, there are also limitations to using [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol. One area of focus is understanding its mechanism of action in more detail. This could involve identifying specific cellular targets and pathways that are modulated by the compound.
Another area of focus is exploring its potential as a therapeutic agent for neurological disorders. This could involve testing its efficacy in animal models of these diseases and identifying the optimal dosage and delivery methods.
Finally, [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol could also be studied for its potential as a treatment for viral infections. This could involve testing its efficacy against a variety of viral strains and identifying the optimal dosage and delivery methods.
Conclusion:
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that has significant potential as a therapeutic agent. It has been studied extensively for its biochemical and physiological effects and has shown promise as a treatment for a variety of diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent in more detail.
合成方法
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methyl-4-nitroimidazole with (S)-4-benzyloxazolidin-2-one, followed by reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to remove the benzyloxazolidin-2-one protecting group, yielding [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol.
科学研究应用
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-11-4-9(12)8-3-10-2-7(8)5-13/h4,6-8,10,13H,2-3,5H2,1H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSDFXNTPPPMD-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)
![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)
![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)
![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)